molecular formula C25H24N4O3 B2568867 N1-(2-cyanophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941872-23-7

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No. B2568867
CAS RN: 941872-23-7
M. Wt: 428.492
InChI Key: PMZHAIQQKJNCTJ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, commonly known as Cmpd-7, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies and has gained attention in the scientific community for its unique properties.

Scientific Research Applications

Blockade of Sigma 1 Receptors

The selective sigma 1 receptor (σ1R) antagonist E‐52862, which shares structural similarities with N1-(2-cyanophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, was studied for its efficacy in nociceptive and neuropathic pain models. This research aimed to test whether σ1R blockade could modify the signs of neuropathy in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, suggesting potential applications in pain management research (Paniagua et al., 2016).

Antimicrobial Agent

A study on the synthesis, growth, and characterization of 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol single crystals demonstrated potential antimicrobial activity against different bacterial species. This research highlights the compound's application in developing new antimicrobial agents and emphasizes the importance of molecular docking studies to support such work (Ranjith et al., 2014).

Anti-Proliferation Activities

Novel cyano oximino sulfonate derivatives, synthesized from arylsulfonyl chloride and various cyanoacetamide-based oximes, showed anti-proliferation effects on mouse fibroblast L929 cells. This research indicates the potential therapeutic applications of these compounds in cancer treatment, showcasing a range of structural analogues including N-morpholinyl chains (El‐Faham et al., 2014).

Molecular Sensing and Bioimaging

A structurally simple derivative was used as a colorimetric and fluorescent sensor for both F− and Cu2+/Hg2+ ions. This demonstrates the compound's utility in chemical sensing applications and its potential for bioimaging of Cu2+ ions in macrophage cells, highlighting the versatility of naphthalene derivatives in sensor technology and bioimaging applications (Udhayakumari & Velmathi, 2015).

ERK2 Inhibition and Anticancer Activity

A novel series of compounds, including N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones, targeted extracellular signal-regulated kinases 1/2 (ERK1/2) for antineoplastic activity. These compounds were synthesized to investigate their potential as chemotherapeutic agents, with some demonstrating significant in vitro anticancer activity against a variety of tumor cell lines (Aly et al., 2018).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c26-16-19-7-2-4-11-22(19)28-25(31)24(30)27-17-23(29-12-14-32-15-13-29)21-10-5-8-18-6-1-3-9-20(18)21/h1-11,23H,12-15,17H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZHAIQQKJNCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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